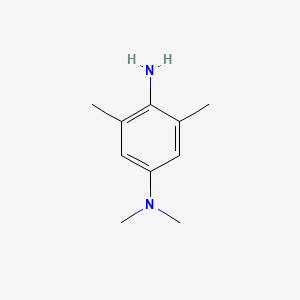

N1,N1,3,5-tetramethylbenzene-1,4-diamine

Übersicht

Beschreibung

“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C10H16N2 . It is used in various applications, including as a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents, adhesives, and coating materials . It is also used in the manufacture of some raw materials for engineering plastics (polyimides) and as a cross-linking agent for alkyd resins .

Synthesis Analysis

Unfortunately, the specific synthesis method for “N1,N1,3,5-tetramethylbenzene-1,4-diamine” is not available in the retrieved sources .Molecular Structure Analysis

The molecular structure of “N1,N1,3,5-tetramethylbenzene-1,4-diamine” consists of a benzene ring with four methyl groups (–CH3) as a substituent . The molecular weight of this compound is 164.25 .Chemical Reactions Analysis

The specific chemical reactions involving “N1,N1,3,5-tetramethylbenzene-1,4-diamine” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis

“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is a liquid at room temperature . It should be stored at temperatures below -10°C . The compound has a molecular weight of 164.25 .Wissenschaftliche Forschungsanwendungen

Applications in Material Science

Diamine compounds, similar to N1,N1,3,5-tetramethylbenzene-1,4-diamine, have been extensively used in the synthesis of advanced materials. For instance, diamine monomers have been employed in the creation of stiff rod oligomeric domains, showcasing their significance in the development of materials with specific mechanical properties (Krebs & Jørgensen, 2002). Moreover, the synthesis of fluorinated polyimides based on diamine derivatives demonstrates the role of such compounds in enhancing the solubility, thermal stability, and mechanical strength of polymeric materials (Yang & Hsiao, 2004).

Contributions to Nanotechnology and Sensing

Diamine derivatives have been incorporated into the design of metal-organic frameworks (MOFs), which are critical in sensing applications. A zinc-based MOF, utilizing a diamine linker, demonstrated sensitivity towards detecting ions and organic molecules in water and ethanol, highlighting the potential of diamine compounds in environmental monitoring and safety applications (Xu et al., 2020).

Advances in Corrosion Inhibition

In the field of corrosion science, Schiff bases derived from diamine compounds have shown promising results as corrosion inhibitors for metals in acidic environments. These inhibitors function by adsorbing onto the metal surface, forming a protective layer that significantly reduces corrosion rates (Singh & Quraishi, 2016).

Impact on Organic Electronics

The development of organic electronics has benefited from the synthesis of imino-π-extended tetrathiafulvalene derivatives, incorporating diamine groups. These compounds exhibit deep-blue emission and low driving voltages in organic light-emitting diodes (OLEDs), demonstrating the potential of diamine derivatives in enhancing the performance and efficiency of electronic devices (Qiu et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-N,4-N,2,6-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOSQBTXESSADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1,3,5-tetramethylbenzene-1,4-diamine | |

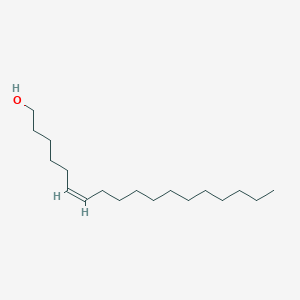

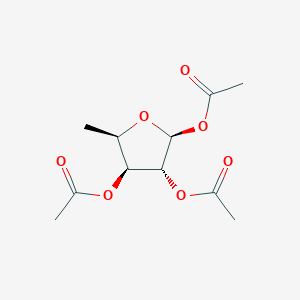

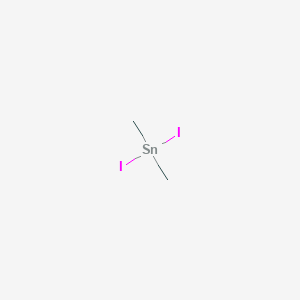

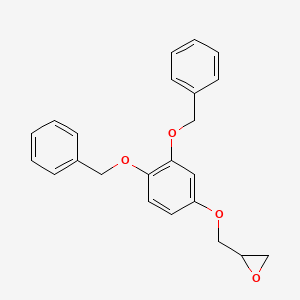

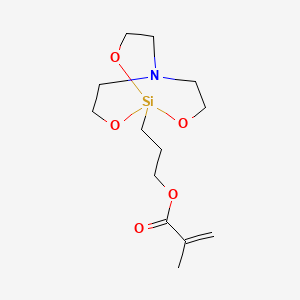

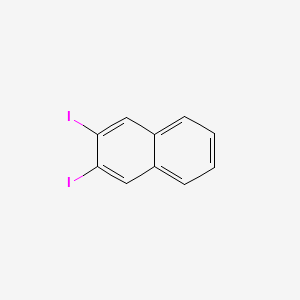

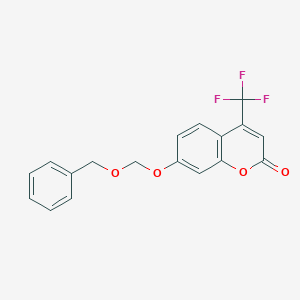

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)